Iopamidol Impurity D is a specific impurity arising during the synthesis of Iopamidol, a non-ionic X-ray radiographic contrast agent. [] Its presence is undesirable in pharmaceutical-grade Iopamidol due to potential impacts on the efficacy and safety of the contrast agent. As a result, Iopamidol Impurity D is primarily utilized as a reference standard in quality control procedures for Iopamidol production. []
Iopamidol Impurity D is a significant compound related to the non-ionic X-ray contrast agent iopamidol, which is extensively utilized in medical imaging. Iopamidol itself is a benzenedicarboxamide compound characterized by multiple iodo substituents and N-substituted carbamoyl groups. Impurities such as Impurity D are critical to monitor as they can affect the quality and efficacy of the final pharmaceutical product. The synthesis and control of these impurities are essential for compliance with pharmacopoeial standards, which stipulate that impurities must be maintained below specific thresholds (0.1% as per European and American Pharmacopoeia) to ensure patient safety and drug effectiveness .
Iopamidol Impurity D is synthesized during the production of iopamidol, where various reaction pathways can lead to the formation of multiple impurities. The synthesis methods for iopamidol and its related impurities have been documented in various patents and scientific literature, highlighting the complexity and necessity of controlling these compounds during manufacturing processes .
Iopamidol Impurity D falls under the category of pharmaceutical impurities. It is classified based on its chemical structure, which includes elements such as iodine, nitrogen, and oxygen within a complex organic framework. This classification is crucial for regulatory purposes, ensuring that pharmaceutical products meet safety standards.
The synthesis of Iopamidol Impurity D involves several chemical reactions, primarily nucleophilic substitutions and acylation processes. A notable method includes the use of 5-amino-1,3-dibenzoyl chloride as a starting material, which reacts with other reagents under controlled conditions to yield Impurity D .
Iopamidol Impurity D has a complex molecular structure that includes multiple functional groups characteristic of its parent compound, iopamidol. The structural formula can be represented as follows:
This structure indicates the presence of iodine atoms, which are essential for its function as a contrast agent.
The molecular weight of Iopamidol Impurity D is approximately 585 g/mol. Its structural characteristics contribute to its solubility and interaction with biological tissues during imaging procedures .
Iopamidol Impurity D can undergo several chemical reactions typical for amides and esters. Key reactions include:
These reactions require careful control of temperature, pH, and reactant concentrations to minimize unwanted by-products that could compromise purity .
The mechanism by which Iopamidol Impurity D functions primarily relates to its role in enhancing contrast during X-ray imaging. Upon administration, it interacts with X-rays due to its high iodine content, which absorbs X-rays more effectively than surrounding tissues.
Studies indicate that the presence of impurities like Iopamidol Impurity D can influence the pharmacokinetics and biodistribution of the contrast agent in the body, potentially affecting imaging quality .
Relevant analyses indicate that maintaining optimal storage conditions is crucial for preserving the integrity of Iopamidol Impurity D .
Iopamidol Impurity D is primarily used in research settings focused on drug formulation and quality control processes within pharmaceutical manufacturing. It serves as a reference standard for assessing purity levels in iopamidol preparations and plays a role in studies examining the effects of impurities on drug efficacy and safety.
Furthermore, understanding its properties aids in developing improved formulations that minimize impurity levels while maximizing imaging performance .
Iopamidol is a non-ionic, water-soluble iodinated contrast agent extensively used in diagnostic imaging procedures, including myelography, arteriography, and computed tomography (CT). Its mechanism of action relies on the high electron density of iodine atoms (47.4% by weight in iopamidol), which absorb X-rays to enhance visualization of vascular structures and soft tissues [9]. As a low-osmolality agent, iopamidol reduces patient discomfort and adverse reactions compared to older ionic contrast media. The intact iopamidol molecule (C17H22I3N3O8, MW 777.09 g/mol) features two symmetric hydroxymethyl substituents and an (S)-2-hydroxypropanamide side chain, conferring water solubility and metabolic stability [6] [9].
During manufacturing or storage, degradation impurities arise through hydrolysis, deiodination, or side-chain modifications. These impurities may compromise product safety and efficacy, necessitating rigorous analytical control. Iopamidol Impurity D exemplifies a critical process-related degradation product formed via partial side-chain cleavage, highlighting the importance of impurity profiling in pharmaceutical quality assurance [1] [3].
Table 1: Key Properties of Iopamidol
Property | Value | Source |
---|---|---|
Molecular Formula | C17H22I3N3O8 | [9] |
Molecular Weight | 777.09 g/mol | [6] |
Iodine Content | 47.4% | [9] |
Primary Clinical Use | X-ray imaging enhancement | [6] [9] |
Global pharmacopeial authorities (USP, EP) mandate strict limits for identified and unidentified impurities in contrast media formulations. Iopamidol Impurity D (CAS 87932-11-4) is specified as a "qualified impurity" in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, with acceptance thresholds typically ≤0.5% [3] [10]. Regulatory guidelines (ICH Q3A/B) require comprehensive identification, characterization, and quantification of degradation products to ensure patient safety and batch consistency.
Analytical reference standards of Iopamidol Impurity D enable method validation and quality control during commercial production. Suppliers provide detailed characterization data—including HPLC purity (≥95%), spectroscopic profiles (NMR, IR, MS), and regulatory documentation—to support Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1] [10]. The impurity’s traceability to pharmacopeial standards ensures compliance during stability testing and shelf-life determination [4] [7].
Iopamidol impurities are systematically classified as:
Iopamidol Impurity D (C14H15I3N2O7, MW 703.99 g/mol) is designated by multiple nomenclatures:
Structurally, it results from hydrolytic cleavage of one hydroxymethylpropylamide side chain from the parent iopamidol molecule, yielding a monocarboxylic acid derivative. This degradation pathway underscores the vulnerability of amide bonds in aqueous formulations [3] [8].
Table 2: Major Iopamidol Impurities and Structural Features
Impurity | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
---|---|---|---|---|
Iopamidol | 60166-93-0 | C17H22I3N3O8 | 777.09 | Parent compound |
Impurity D | 87932-11-4 | C14H15I3N2O7 | 703.99 | Monocarboxylic acid derivative |
Impurity A | 60166-98-5 | C14H18I3N3O6 | 705.02 | Des-hydroxypropionyl side chain |
Impurity B | 77868-41-8 | C16H20I3N3O8 | 763.06 | Desmethyl analog |
Impurity E | 60166-92-9 | C19H24I3N3O9 | 819.12 | Acetylated lactamide side chain |
Impurity K | 1788899-70-6 | C17H23I2N3O8 | 651.19 | Des-iodo variant |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: